molecular formula C14H12BrNO B4790761 2-(3-Bromocarbazol-9-yl)ethanol

2-(3-Bromocarbazol-9-yl)ethanol

Cat. No.: B4790761
M. Wt: 290.15 g/mol
InChI Key: HDOHTOGBOBSSHU-UHFFFAOYSA-N
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Description

2-(3-Bromocarbazol-9-yl)ethanol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields due to their unique structural and electronic properties. This compound, specifically, features a bromine atom attached to the carbazole moiety, which can significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromocarbazol-9-yl)ethanol typically involves the bromination of carbazole followed by the introduction of an ethanol group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .

Another method involves the Grignard reaction, where a brominated carbazole is reacted with an ethylene oxide in the presence of a Grignard reagent to form the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromocarbazol-9-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-(3-Bromocarbazol-9-yl)acetaldehyde.

    Reduction: Formation of 2-(3-Hydrocarbazol-9-yl)ethanol.

    Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Bromocarbazol-9-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The bromine atom and the ethanol group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromocarbazol-9-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(3-bromocarbazol-9-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16(14)7-8-17/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOHTOGBOBSSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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